Home > Products > Screening Compounds P126165 > (S, R, S)-AHPC-PEG8-acid
(S, R, S)-AHPC-PEG8-acid -

(S, R, S)-AHPC-PEG8-acid

Catalog Number: EVT-15473583
CAS Number:
Molecular Formula: C42H66N4O14S
Molecular Weight: 883.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S, R, S)-AHPC-PEG8-acid is a specialized compound classified as a protein degrader building block. It plays a crucial role in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound features a von Hippel-Lindau (VHL)-recruiting ligand and a polyethylene glycol (PEG) crosslinker with an acid functional group. The presence of the acid allows for the formation of amide bonds with amine-tagged biomolecules, facilitating the rapid generation of PROTAC libraries that can vary in crosslinker length and composition, as well as E3 ligase ligand types. The PEG spacer enhances the aqueous solubility of the compound, making it more versatile in biological applications .

Source and Classification

(S, R, S)-AHPC-PEG8-acid is sourced from various chemical suppliers specializing in biochemicals and reagents for research purposes. It is classified under chemical compounds used in drug discovery and development, particularly within the realm of targeted therapies that leverage protein degradation mechanisms to modulate cellular functions .

Synthesis Analysis

Methods

The synthesis of (S, R, S)-AHPC-PEG8-acid typically involves several key steps:

  1. Formation of the PEG Linker: The PEG component is synthesized using standard polymerization techniques to achieve the desired molecular weight and functionality.
  2. Attachment of Ligands: The VHL-recruiting ligand is attached to the PEG backbone through a controlled reaction that ensures stability and reactivity.
  3. Acid Functionalization: The final step involves incorporating the acid group, which can be achieved via carboxylation or other functionalization methods that introduce an acid moiety to the compound.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary to manufacturers .

Molecular Structure Analysis

Structure

The molecular structure of (S, R, S)-AHPC-PEG8-acid can be described by its molecular formula C46H69N5O16SC_{46}H_{69}N_{5}O_{16}S and a molecular weight of approximately 980.2 g/mol. The structure consists of a central PEG chain flanked by functional groups including the VHL ligand and an acid group.

Data

The compound is characterized by high purity levels (typically above 95%) and is often stored at low temperatures (-20°C) to maintain stability .

Chemical Reactions Analysis

Reactions

(S, R, S)-AHPC-PEG8-acid participates in several key chemical reactions:

  1. Amide Bond Formation: The acid group reacts with amine-containing biomolecules to form stable amide bonds, which is essential for constructing PROTACs.
  2. Esterification: The acid can also engage in esterification reactions under appropriate conditions to form esters with alcohols.

These reactions are facilitated by the reactivity of the acid group and are crucial for developing complex biomolecular constructs .

Mechanism of Action

Process

The mechanism of action for (S, R, S)-AHPC-PEG8-acid revolves around its role in PROTAC technology. Once incorporated into a PROTAC molecule:

  1. The VHL ligand binds to specific E3 ligases within the cell.
  2. This binding facilitates the recruitment of target proteins for ubiquitination.
  3. Subsequently, these proteins are directed toward proteasomal degradation.

This targeted approach allows for selective modulation of protein levels within cells, providing a powerful tool for therapeutic intervention in various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid or powder.
  • Solubility: Enhanced solubility in aqueous solutions due to the PEG component.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture and light.
  • Reactivity: The acid group is highly reactive towards amines and can participate in various coupling reactions.

Relevant analyses often include spectroscopic methods (e.g., NMR, MS) to confirm structure and purity .

Applications

(S, R, S)-AHPC-PEG8-acid has significant applications in scientific research:

  • Drug Development: Utilized in creating PROTACs for targeted cancer therapies.
  • Biotechnology: Employed in developing novel therapeutic strategies that leverage protein degradation pathways.
  • Chemical Biology: Serves as a building block for synthesizing diverse libraries aimed at exploring protein interactions and functions.
Introduction to PROTAC Technology and Relevance of (S,R,S)-AHPC-PEG8-Acid

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Medicinal Chemistry

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary shift from occupancy-based pharmacology to event-driven targeted protein degradation (TPD). First conceptualized in 2001 by Crews and Deshaies, early PROTACs like Protac-1 utilized peptide-based E3 ligase ligands and flexible alkyl linkers to degrade methionine aminopeptidase-2 (MetAP-2) in vitro [3] [10]. These pioneers faced limitations including poor cell permeability and proteolytic instability due to high molecular weight and peptidic components. The field advanced significantly with the discovery of small-molecule E3 ligands (e.g., nutlin-3 for MDM2 in 2008; VHL and CRBN ligands post-2010), enabling heterobifunctional degraders with enhanced pharmacokinetic profiles [8] [10].

(S,R,S)-AHPC-PEG8-acid epitomizes modern PROTAC design, integrating the second-generation VHL ligand (S,R,S)-AHPC—a derivative of VH032 with nanomolar affinity for Von Hippel-Lindau (VHL) E3 ligase—connected via an octaethylene glycol (PEG8) linker to a carboxylic acid terminus [1] [7]. This evolution addresses historical challenges by replacing peptidic moieties with synthetic linkers, improving metabolic stability and cellular uptake while retaining degradation efficacy. Clinical successes like ARV-471 (ER degrader) underscore the translational potential of such optimized PROTAC scaffolds [8] [9].

Table 1: Key Milestones in PROTAC Evolution

YearDevelopmentSignificance
2001Protac-1 (peptide-based)Proof-of-concept for UPS-mediated degradation [3]
2008First small-molecule PROTAC (MDM2-recruiting)Improved cell permeability [10]
2015MZ1 (VHL/CRBN-based PROTACs)Demonstrated ternary complex selectivity [8]
2020s(S,R,S)-AHPC-PEG8-acid derivativesLinker-optimized degraders with enhanced solubility [1] [7]

Role of E3 Ubiquitin Ligase Recruitment in Targeted Protein Degradation

The efficacy of (S,R,S)-AHPC-PEG8-acid hinges on its high-affinity recruitment of VHL, a substrate receptor within the Cullin-2 RING E3 ligase (CRL2^VHL) complex. VHL recognizes hydroxyproline residues in hypoxia-inducible factors (HIFs), a binding pocket exploited by (S,R,S)-AHPC [7] [8]. Upon forming a ternary complex—POI:(S,R,S)-AHPC-PEG8-acid:VHL—the PROTAC triggers lysine ubiquitination of the target protein, marking it for 26S proteasomal degradation [6] [9].

Critical to this mechanism is the cooperative stability of the ternary complex. Structural studies reveal that (S,R,S)-AHPC anchors VHL via hydrogen bonds with Ser111/His110 and hydrophobic interactions with Tyr98/Tyr112, while the PEG8 linker allows spatial flexibility for POI engagement [7]. This balance minimizes entropy penalties upon complex formation. Notably, replacing (S,R,S)-AHPC with its inactive epimer (S,S,S)-AHPC reduces degradation efficiency by >35%, underscoring the ligand’s stereospecificity [7]. Compared to CRBN-based PROTACs (e.g., thalidomide derivatives), VHL recruiters like (S,R,S)-AHPC offer tissue-specific expression advantages, potentially mitigating off-target effects [8] [9].

Table 2: Ternary Complex Formation Metrics for (S,R,S)-AHPC Derivatives

PROTACKd (VHL Binding, nM)Ternary Complex Half-lifeDegradation Efficiency (Dmax)
(S,R,S)-AHPC-PEG8-acid185 [1]8.2 min [7]>90% [1]
(S,S,S)-AHPC-PEG8-acid>1000 [7]<2 min [7]65% [7]
Peptide-based VHL ligand4200 [8]Undetectable40% [8]

Significance of Linker Design in PROTAC Efficacy and Specificity

Linker engineering critically influences PROTAC bioavailability, ternary complex topology, and degradation potency. (S,R,S)-AHPC-PEG8-acid employs an octaethylene glycol (PEG8) spacer that bridges the VHL ligand and a carboxylic acid group (reactive with amine-containing warheads) [1] [5]. Key linker attributes include:

  • Solubility Enhancement: PEG8’s hydrophilicity increases aqueous solubility by shielding hydrophobic moieties, addressing a major limitation of early PROTACs (e.g., alkyl linkers in SARM-nutlin) [1] [4].
  • Flexibility vs. Rigidity: PEG8’s conformational plasticity allows adaptive positioning between POI and E3 ligase, contrasting with rigid aryl linkers that may impede ternary complex formation [2] [4].
  • Length Optimization: Studies indicate optimal linker lengths of 10–15 Å for VHL-based PROTACs; PEG8’s 32-atom chain (~14 Å) aligns with this range, whereas shorter PEG4 linkers reduce degradation efficacy by 50% [4] [7].

Recent work highlights linker metabolic vulnerabilities. For example, ether-oxygen bonds in PEG chains undergo hepatic oxidation, generating warhead-competing metabolites that diminish degradation in vivo [7]. This necessitates strategies like incorporating propyl ethers or piperazine rings to enhance stability. Additionally, the carboxylic acid terminus enables modular conjugation to diverse POI ligands (e.g., kinase inhibitors or nuclear receptor antagonists), accelerating PROTAC diversification [1] [5].

Table 3: Impact of Linker Composition on PROTAC Performance

Linker TypePROTAC ExampleAqueous SolubilityDC50Metabolic Stability
PEG8(S,R,S)-AHPC-PEG8-acid>10 mg/mL [1]74 nM [6]Moderate [7]
Alkyl (C8)Early PROTACs<0.1 mg/mL [4]5 µM [4]Low
PiperazineAZ’6421 [7]2 mg/mL [7]0.3 nM [7]High

Properties

Product Name

(S, R, S)-AHPC-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C42H66N4O14S

Molecular Weight

883.1 g/mol

InChI

InChI=1S/C42H66N4O14S/c1-31-38(61-30-44-31)33-7-5-32(6-8-33)28-43-40(51)35-27-34(47)29-46(35)41(52)39(42(2,3)4)45-36(48)9-11-53-13-15-55-17-19-57-21-23-59-25-26-60-24-22-58-20-18-56-16-14-54-12-10-37(49)50/h5-8,30,34-35,39,47H,9-29H2,1-4H3,(H,43,51)(H,45,48)(H,49,50)/t34-,35+,39-/m1/s1

InChI Key

MAFLHYFCKNXQSC-YIYQUBJESA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.